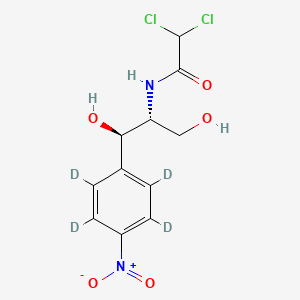
Thiobencarb-d10 (diethyl-d10)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiobencarb-d10 is a deuterium-labeled derivative of Thiobencarb, a widely used herbicide. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used for tracing and quantitation during drug development processes . Thiobencarb itself is known for its application in controlling weeds in rice fields and other crops .
準備方法
Synthetic Routes and Reaction Conditions
Thiobencarb-d10 is synthesized by incorporating deuterium into the Thiobencarb molecule. The process involves the reaction of deuterated ethylamine with 4-chlorobenzyl chloride, followed by the addition of carbon disulfide to form the deuterated Thiobencarb . The reaction conditions typically include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Thiobencarb-d10 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is common to confirm the incorporation of deuterium .
化学反応の分析
Types of Reactions
Thiobencarb-d10 undergoes various chemical reactions, including:
Oxidation: Thiobencarb-d10 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced forms.
Substitution: Thiobencarb-d10 can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Thiobencarb-d10 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the degradation pathways of herbicides.
Medicine: Utilized in pharmacokinetic studies to evaluate the metabolic stability and distribution of drugs.
Industry: Applied in the development of new herbicides and pesticides
作用機序
Thiobencarb-d10 exerts its effects by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). The active forms of the compound, such as its sulfoxide and sulfone metabolites, inhibit the activity of VLCFA elongase (VLCFAE) in a time-independent manner . This inhibition disrupts the lipid synthesis pathway, leading to the effective control of weed growth.
類似化合物との比較
Similar Compounds
Thiobencarb: The non-deuterated form of Thiobencarb-d10.
Pebulate: Another thiocarbamate herbicide with similar inhibitory effects on VLCFA biosynthesis.
Butylate: A thiocarbamate herbicide used for similar applications.
Uniqueness of Thiobencarb-d10
Thiobencarb-d10 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is crucial .
特性
CAS番号 |
1219804-12-2 |
|---|---|
分子式 |
C12H16ClNOS |
分子量 |
267.84 g/mol |
IUPAC名 |
S-[(4-chlorophenyl)methyl] N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamothioate |
InChI |
InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChIキー |
QHTQREMOGMZHJV-MWUKXHIBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)SCC1=CC=C(C=C1)Cl)C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
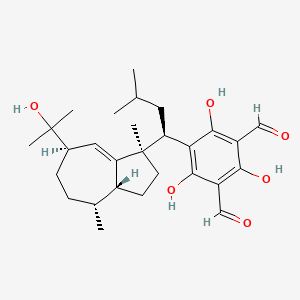
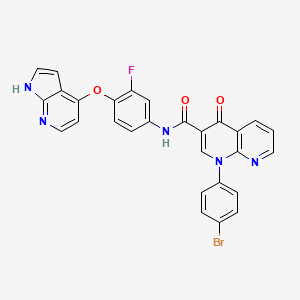
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
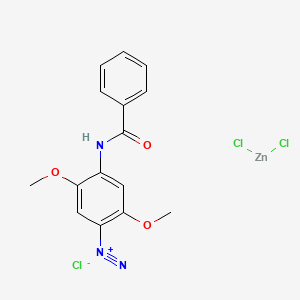
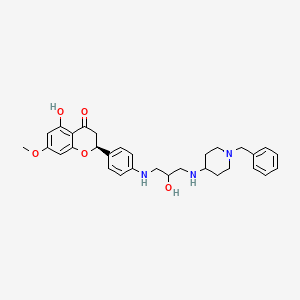
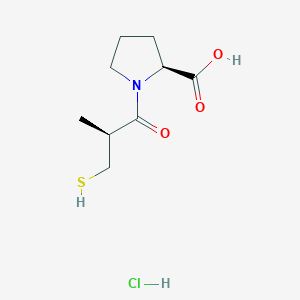
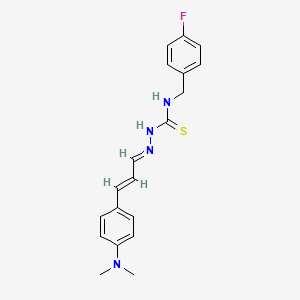
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
